7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
Overview
Description
“7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” is a heterocyclic compound with the molecular formula C5H3BrN4O and a molecular weight of 215.01 . It is a white solid .
Molecular Structure Analysis
The InChI code for “7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” is 1S/C5H3BrN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1-2H,(H,8,9,11) .
Physical And Chemical Properties Analysis
“7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” is a white solid .
Scientific Research Applications
These compounds have shown potential in various therapeutic areas due to their structural resemblance to purines . They have been found to play a crucial role in numerous disease conditions . The first bioactivity discovered for these compounds was as GABA A receptor positive allosteric modulators . Other classes of drugs, such as proton pump inhibitors, aromatase inhibitors, and NSAIDs, have also been developed from this chemical group .
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This has foregrounded their medicinal significance in areas such as the central nervous system, digestive system, cancer, inflammation, etc .
- GABA A receptor positive allosteric modulators : The first bioactivity discovered for these compounds was as GABA A receptor positive allosteric modulators .
- Proton pump inhibitors : These compounds have been developed into drugs that inhibit the proton pump, which is an integral membrane protein that is capable of moving protons across a biological membrane .
- Aromatase inhibitors : These compounds have also been developed into drugs that inhibit aromatase, an enzyme that plays a key role in the biosynthesis of estrogens .
- Nonsteroidal anti-inflammatory drugs (NSAIDs) : Some NSAIDs have been developed from this chemical group .
- Inhibitors of c-MET kinases : Compounds with an imidazopyridine core may be useful for stopping carcinogenesis .
- Antituberculosis activity : Fluorine-containing derivatives are characterized by antituberculosis activity against Mycobacterium tuberculosis H37Rv .
- GABA A receptor positive allosteric modulators : The first bioactivity discovered for these compounds was as GABA A receptor positive allosteric modulators .
- Proton pump inhibitors : These compounds have been developed into drugs that inhibit the proton pump, which is an integral membrane protein that is capable of moving protons across a biological membrane .
- Aromatase inhibitors : These compounds have also been developed into drugs that inhibit aromatase, an enzyme that plays a key role in the biosynthesis of estrogens .
- Nonsteroidal anti-inflammatory drugs (NSAIDs) : Some NSAIDs have been developed from this chemical group .
- Inhibitors of c-MET kinases : Compounds with an imidazopyridine core may be useful for stopping carcinogenesis .
- Antituberculosis activity : Fluorine-containing derivatives are characterized by antituberculosis activity against Mycobacterium tuberculosis H37Rv .
Safety And Hazards
properties
IUPAC Name |
7-bromo-3H-imidazo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1-2H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCSUYGXMDMLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=O)NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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